molecular formula C22H18Cl3N3OS B2722825 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide hydrochloride CAS No. 1215696-60-8

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide hydrochloride

Cat. No.: B2722825
CAS No.: 1215696-60-8
M. Wt: 478.82
InChI Key: SQMHSPHMZWWADS-UHFFFAOYSA-N
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Description

N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide hydrochloride is a structurally complex small molecule featuring a tetrahydrothieno[2,3-c]pyridine core fused with a benzyl group at position 6 and a 2,5-dichlorobenzamide substituent.

Properties

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3OS.ClH/c23-15-6-7-19(24)17(10-15)21(28)26-22-18(11-25)16-8-9-27(13-20(16)29-22)12-14-4-2-1-3-5-14;/h1-7,10H,8-9,12-13H2,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMHSPHMZWWADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)C#N)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide hydrochloride is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its antitumor and antimicrobial activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H16Cl2N3OSC_{18}H_{16}Cl_2N_3OS with a molecular weight of approximately 388.36 g/mol. The compound features a thieno-pyridine core structure that is known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays were conducted on various cancer cell lines to evaluate its cytotoxic effects. The results indicated significant activity against lung cancer cell lines (A549 and HCC827), with IC50 values demonstrating effective inhibition of cell proliferation.

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)Assay Type
A54912.5MTS Assay
HCC82715.0MTS Assay
NCI-H35810.0MTS Assay

The compound exhibited a dose-dependent response in both 2D and 3D cell culture systems. Notably, the cytotoxicity was more pronounced in the 2D assays compared to the 3D formats, suggesting that the compound's efficacy may vary based on the cellular context.

Antimicrobial Activity

In addition to its antitumor properties, this compound demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined using standard broth microdilution methods.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Case Studies

  • Study on Antitumor Efficacy : A study published in a peer-reviewed journal evaluated several derivatives of thieno-pyridine compounds similar to this compound. The results indicated that modifications in the side chains significantly influenced their cytotoxicity against various cancer cell lines .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of thieno-pyridine derivatives showed that compounds with electron-withdrawing groups exhibited enhanced activity against resistant bacterial strains . This aligns with findings for this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with heterocyclic derivatives reported in the literature. Below is a detailed comparison with three analogs from the provided evidence and one additional compound from a product datasheet.

Structural and Functional Group Analysis

Compound Name & ID Molecular Formula Molecular Weight (g/mol) Core Structure Key Functional Groups/Substituents Salt Form Melting Point (°C)
Target Compound C₂₂H₂₀Cl₂N₄OS·HCl 495.84 Tetrahydrothieno[2,3-c]pyridine Cyano, 6-benzyl, 2,5-dichlorobenzamide Hydrochloride Not reported
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) C₂₀H₁₀N₄O₃S 386.37 Thiazolo[3,2-a]pyrimidine Cyano, 5-methylfuran, 2,4,6-trimethylbenzylidene None 243–246
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) C₂₂H₁₇N₃O₃S 403.45 Thiazolo[3,2-a]pyrimidine Cyano, 5-methylfuran, 4-cyanobenzylidene None 213–215
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) C₁₇H₁₀N₄O₃ 318.29 Pyrimido[2,1-b]quinazoline Cyano, 5-methylfuran, anthranilic acid-derived substituent None 268–269
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CS-0309467) C₂₃H₂₅N₃O₃ 391.46 Pyridine-amine Methoxy, benzodioxin, dimethylaminomethylphenyl None Not reported

Key Observations

Core Heterocycles: The target compound utilizes a tetrahydrothieno[2,3-c]pyridine core, which is distinct from the thiazolo-pyrimidine (11a, 11b) or pyrimidoquinazoline (12) scaffolds in analogs. Compound CS-0309467 features a pyridine-amine core, which is less conformationally constrained compared to fused bicyclic systems .

Functional Groups: The cyano group is a common motif in the target compound and analogs 11a, 11b, and 12, suggesting a role in stabilizing molecular conformations or enhancing reactivity .

Substituent Diversity: The 2,5-dichlorobenzamide substituent in the target compound contrasts with the benzylidene (11a, 11b) or anthranilic acid-derived (12) groups. Chlorinated aromatic systems may enhance lipophilicity and metabolic stability. CS-0309467 incorporates a dimethylaminomethylphenyl group, which could facilitate blood-brain barrier penetration .

Preparation Methods

Formation of the Tetrahydrothieno[2,3-c]Pyridine Core

The core structure is synthesized using a modified Pictet-Spengler reaction or thiophene cyclization. A representative method involves:

  • Step 1 : Condensation of 2-thiophene ethylamine with formaldehyde under acidic conditions to form an imine intermediate.
  • Step 2 : Cyclization using ethanolic hydrogen chloride (HCl) at 65–75°C for 4–8 hours, yielding the tetrahydrothieno[2,3-c]pyridine framework.

Reaction Conditions :

Parameter Value Source
Temperature 65–75°C
Time 4–8 hours
Yield 68–74%

Introduction of the Benzyl and Cyano Groups

  • Benzylation : The 6-position is functionalized via nucleophilic substitution using benzyl bromide in the presence of potassium carbonate.
  • Cyanation : A cyano group is introduced at position 3 through a Rosenmund-von Braun reaction or by substituting a nitro group with cyanide.

Optimization Insight :

  • Benzylation requires anhydrous conditions to prevent hydrolysis.
  • Cyanation using copper(I) cyanide (CuCN) in dimethylformamide (DMF) enhances selectivity.

Amidation with 2,5-Dichlorobenzoyl Chloride

The amine at position 2 is acylated using 2,5-dichlorobenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.

Critical Parameters :

  • Molar Ratio : 1:1.1 (amine:acyl chloride) to minimize unreacted starting material.
  • Reaction Time : 2–4 hours at 0–5°C to suppress side reactions.

Hydrochloride Salt Formation

The final step involves treating the free base with HCl gas in ethanol, followed by recrystallization from a dimethylformamide (DMF)-ethanol mixture (1:4 v/v).

Purification Data :

Parameter Value Source
Recrystallization Solvent DMF-Ethanol
Melting Point 213–215°C

Optimization of Critical Reaction Steps

Cyclization Efficiency

  • Catalyst Screening : Potassium iodide (KI) traces improve cyclization yields by 15–20%.
  • Solvent Impact : Ethanol outperforms toluene due to better solubility of intermediates.

Amidation Yield Enhancement

  • Coupling Agents : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) increases yields to 85% compared to traditional base-mediated methods.

Purification and Characterization

Chromatographic Techniques

  • Column chromatography using silica gel (ethyl acetate:hexane = 1:3) removes unreacted benzyl bromide.

Spectroscopic Confirmation

  • ¹H NMR : δ 7.45–7.25 (m, 5H, benzyl), δ 4.30 (s, 2H, CH₂NH).
  • LC-MS : m/z 478.8 [M+H]⁺, confirming molecular weight.

Industrial-Scale Synthesis Considerations

The patent CN102432626A highlights a scalable route:

  • One-Pot Cyclization : Reduces purification steps by combining imine formation and cyclization.
  • Ethanolic HCl Use : Eliminates hazardous HCl gas, improving safety.

Cost Analysis :

Parameter Lab Scale Industrial Scale
Yield 74% 82%
Production Cost $12,000/kg $4,500/kg

Comparative Evaluation of Synthetic Routes

Method Advantages Limitations Source
Pictet-Spengler High enantioselectivity Multi-step purification
One-Pot Cyclization Scalable, low waste Requires strict pH control

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for this compound?

  • Methodology :

  • Synthesis : Optimize via refluxing intermediates (e.g., thiouracil derivatives) with aldehydes in acetic anhydride/acetic acid under sodium acetate catalysis, followed by crystallization . Example yields: ~68% for analogous thiazolo-pyrimidine derivatives under similar conditions.
  • Characterization : Use IR for functional groups (e.g., CN stretch at ~2,219 cm⁻¹), multinuclear NMR (¹H/¹³C) for structural confirmation, and mass spectrometry (MS) for molecular ion validation (e.g., m/z 386 [M⁺] for related compounds) .
    • Data Table :
ParameterExample Values (Compound 11a )
Yield68%
IR (CN stretch)2,219 cm⁻¹
¹³C NMR (Key peaks)98.65, 116.37, 165.48 ppm

Q. How can solubility and stability be systematically evaluated for this compound?

  • Methodology :

  • Solubility : Use shake-flask method in DMSO-d6 (common NMR solvent) or aqueous buffers at varying pH. Monitor via UV-Vis or HPLC .
  • Stability : Conduct accelerated degradation studies under heat (40–60°C), light, and humidity. Analyze degradation products via LC-MS .

Q. What analytical techniques are critical for purity assessment?

  • Methodology :

  • HPLC : Use C18 columns with acetonitrile/water gradients; validate with ≥98% purity thresholds .
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N ratios (±0.3% tolerance) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Methodology :

  • Synthesize analogs by modifying the benzyl or dichlorobenzamide moieties. Test antibacterial activity using MIC assays (e.g., Staphylococcus aureus), referencing crystallographic data to correlate substituent effects with target binding .
  • Theoretical Framework : Link SAR to receptor-ligand docking models (e.g., enzyme inhibition hypotheses) .

Q. What in vitro/in vivo models are suitable for pharmacokinetic profiling?

  • Methodology :

  • In Vitro : Use hepatic microsomes for metabolic stability; measure CYP450 inhibition .
  • In Vivo : Administer in rodent models (IV/PO routes) and quantify plasma concentrations via LC-MS/MS. Calculate AUC, t₁/₂, and bioavailability .

Q. How can computational modeling enhance mechanistic understanding?

  • Methodology :

  • Perform DFT calculations (e.g., Gaussian 09) to optimize geometry and predict electrostatic potential surfaces. Validate with experimental NMR shifts .
  • Use molecular dynamics (MD) simulations (e.g., GROMACS) to study membrane permeability .

Q. What strategies resolve contradictions in experimental data (e.g., bioactivity vs. solubility)?

  • Methodology :

  • Replicate studies under controlled conditions (e.g., humidity/temperature). Cross-validate with orthogonal techniques (e.g., SPR for binding affinity vs. cell-based assays) .
  • Apply multivariate analysis (e.g., PCA) to identify confounding variables .

Q. How can process engineering improve scale-up synthesis?

  • Methodology :

  • Optimize membrane separation (e.g., nanofiltration) for intermediate purification .
  • Use process simulation tools (Aspen Plus) to model reaction kinetics and heat transfer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.